Ent-16alpha,17-dihydroxyatisan-3-one
Description
Ent-16α,17-dihydroxyatisan-3-one is an ent-atisane-type diterpenoid isolated from multiple Euphorbia species, including E. wallichii, E. lagascae, and E. helioscopia . Its molecular formula is C₂₀H₃₂O₃ (molecular weight: 320.47 g/mol), featuring a hydroxyl group at C-16α and C-17, a ketone at C-3, and a characteristic ent-atisane skeleton with a fused tetracyclic ring system . Physically, it exists as a white crystalline solid with a melting point of 174–175°C and solubility in organic solvents like ethanol and chloroform .
This compound has demonstrated apoptosis-inducing activity in multidrug-resistant (MDR) cancer cells, particularly in L5178 mouse lymphoma cells transfected with the human MDR1 gene . However, it lacks P-glycoprotein (P-gp) inhibition, a key mechanism for reversing MDR . Its primary applications include use as a pharmaceutical intermediate and experimental reagent in cancer research .
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(1S,4S,9S,10R,12S,13S)-13-hydroxy-13-(hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecan-6-one |
InChI |
InChI=1S/C20H32O3/c1-17(2)14-5-9-19-8-4-13(20(23,11-19)12-21)10-15(19)18(14,3)7-6-16(17)22/h13-15,21,23H,4-12H2,1-3H3/t13-,14+,15-,18+,19+,20+/m0/s1 |
InChI Key |
GFMRAAZMCOCUCY-JTZLQOMOSA-N |
Isomeric SMILES |
C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2C[C@H](CC3)[C@@](C4)(CO)O)(C)C |
Canonical SMILES |
CC1(C2CCC34CCC(CC3C2(CCC1=O)C)C(C4)(CO)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Ent-16α,17-dihydroxyatisan-3-one belongs to the ent-atisane diterpenoid family, which shares a tetracyclic skeleton but varies in hydroxylation patterns, oxidation states, and functional groups. Below is a detailed comparison with key analogs:
Structural and Functional Analogues
(i) Apoptosis Induction vs. P-gp Modulation
- Ent-16α,17-dihydroxyatisan-3-one and its kaurane analog, ent-16α,17-dihydroxykauran-3-one , both induce apoptosis in MDR lymphoma cells but fail to inhibit P-gp-mediated drug efflux . In contrast, latilagascene B (a lathyrane diterpene) inhibits P-gp and reverses resistance to chemotherapeutics like doxorubicin .
(ii) Stereochemical and Skeletal Influences
- The β-hydroxylation in ent-16β,17-dihydroxyatisan-3-one may alter binding to cellular targets compared to the α-configuration, though biological data are lacking .
- Replacement of the C-3 ketone with a hydroxyl group (e.g., ent-atisane-3β,16α,17-triol ) reduces cytotoxicity but improves solubility, highlighting the ketone’s role in bioactivity .
(iii) Functional Group Modifications
- Acetonide formation (e.g., ent-3-oxoatis-16α,17-acetonide ) increases lipophilicity, enhancing antifeedant activity but reducing water solubility .
Q & A
Q. What plant sources and isolation methods are used to obtain Ent-16alpha,17-dihydroxyatisan-3-one?
this compound is primarily isolated from Euphorbia lagascae and Sapium sebiferum. The methanol extract of aerial parts or branches is subjected to chromatographic techniques, including preparative thin-layer chromatography (TLC) with solvent systems like chloroform-methanol (9:1) for purification . Structural confirmation involves spectroscopic methods such as NMR and mass spectrometry, which distinguish it from related diterpenes like ent-16α,17-dihydroxykauran-3-one .
Q. How is the structural configuration of this compound validated?
The compound’s stereochemistry is determined via 1D/2D NMR analysis, focusing on coupling constants and NOESY correlations to assign configurations at C-16 and C-16. X-ray crystallography or computational modeling may supplement this for ambiguous cases, though current literature relies on spectroscopic comparisons with known ent-atisane diterpenes .
Q. What in vitro models are used to study its biological activity?
Apoptosis induction is tested in L5178 human MDR1 gene-transfected mouse lymphoma cells using Annexin V/PI staining and caspase-3/7 activation assays . For multidrug resistance (MDR) modulation, P-glycoprotein (P-gp) inhibition is evaluated via calcein-AM uptake assays in human colon carcinoma cells (e.g., Caco-2), though conflicting results exist depending on the cell line .
Advanced Research Questions
Q. How do researchers reconcile conflicting data on its P-gp inhibitory activity?
While latilagascene B (a related diterpene) shows potent P-gp inhibition in human colon carcinoma cells, this compound was inactive in the same model . Methodological adjustments include:
- Cell line specificity : Testing in multiple MDR models (e.g., L5178 vs. Caco-2) to assess tissue-dependent effects.
- Compound stability : Verifying metabolic stability in different media using LC-MS to rule out degradation artifacts.
- Synergistic assays : Co-administering with chemotherapeutics (e.g., doxorubicin) to detect subthreshold modulation .
Q. What experimental strategies optimize apoptosis induction studies for this compound?
- Dose-response profiling : Use a wide concentration range (0.1–100 μM) to identify EC50 values and avoid cytotoxicity thresholds.
- Mechanistic validation : Combine RNA-seq or proteomics to map pathways (e.g., Bcl-2/Bax ratio, mitochondrial membrane potential).
- Resistance testing : Compare activity in MDR1-transfected vs. parental cells to differentiate P-gp-dependent effects .
Q. How can structural analogs enhance understanding of structure-activity relationships (SAR)?
Synthesizing or isolating analogs (e.g., ent-16α,17-dihydroxykauran-3-one) allows SAR analysis. Key modifications include:
Q. What analytical methods ensure purity and reproducibility in pharmacological studies?
- HPTLC validation : Monitor purity during isolation using silica gel plates and detection via UV (254 nm) or sulfuric acid staining .
- HPLC-MS quantification : Employ C18 columns with ESI-MS in positive-ion mode for batch consistency and degradation monitoring .
Contradictions and Methodological Gaps
- MDR modulation inconsistency : Activity in L5178 cells but not in colon carcinoma models suggests cell-specific P-gp interactions. Further studies should include ATPase activity assays to directly assess P-gp binding .
- Limited in vivo data : Current evidence lacks pharmacokinetic profiling (e.g., bioavailability, tissue distribution), necessitating rodent models with LC-MS/MS monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
